2,2,3,3,5,5,6,6-Octadeuteriopiperazine;2,2,2-trifluoroacetic acid
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Overview
Description
2,2,3,3,5,5,6,6-Octadeuteriopiperazine;2,2,2-trifluoroacetic acid is a compound that combines the properties of deuterated piperazine and trifluoroacetic acid. Deuterated compounds are often used in scientific research due to their unique properties, such as increased stability and different nuclear magnetic resonance (NMR) characteristics compared to their non-deuterated counterparts. Trifluoroacetic acid is a strong organic acid commonly used in chemical synthesis and as a solvent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,5,5,6,6-Octadeuteriopiperazine typically involves the deuteration of piperazine. This can be achieved through various methods, including the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent. The reaction conditions often require a deuterium source, such as deuterium oxide (D2O), and a catalyst to facilitate the exchange process .
Industrial Production Methods
Industrial production of deuterated compounds like 2,2,3,3,5,5,6,6-Octadeuteriopiperazine may involve large-scale deuteration processes using specialized equipment to ensure high purity and yield. The process typically includes multiple steps of purification and quality control to meet the standards required for scientific research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,5,5,6,6-Octadeuteriopiperazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
The reactions of 2,2,3,3,5,5,6,6-Octadeuteriopiperazine typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent the decomposition of reducing agents .
Major Products Formed
The major products formed from the reactions of 2,2,3,3,5,5,6,6-Octadeuteriopiperazine depend on the type of reaction and the reagents used. For instance, oxidation may yield deuterated piperazine derivatives with additional oxygen-containing functional groups, while reduction may yield simpler deuterated hydrocarbons .
Scientific Research Applications
2,2,3,3,5,5,6,6-Octadeuteriopiperazine has various scientific research applications, including:
Chemistry: Used as an internal standard in NMR spectroscopy due to its unique deuterium signals, which help in the accurate quantification of other compounds.
Biology: Employed in metabolic studies to trace the pathways and interactions of deuterated compounds within biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 2,2,3,3,5,5,6,6-Octadeuteriopiperazine involves its interaction with molecular targets and pathways within a given system. The presence of deuterium atoms can alter the compound’s behavior, such as its binding affinity to receptors or enzymes. This can lead to changes in the compound’s overall activity and effectiveness. The specific molecular targets and pathways involved depend on the context of its application, whether in chemical reactions, biological systems, or industrial processes .
Comparison with Similar Compounds
Similar Compounds
Piperazine: The non-deuterated form of 2,2,3,3,5,5,6,6-Octadeuteriopiperazine, commonly used in pharmaceuticals and as a chemical intermediate.
Deuterated Piperazine Derivatives: Other deuterated forms of piperazine with varying degrees of deuteration, used for similar applications in research and industry.
Trifluoroacetic Acid: A strong organic acid used in chemical synthesis and as a solvent, often combined with other compounds to enhance their properties.
Uniqueness
2,2,3,3,5,5,6,6-Octadeuteriopiperazine is unique due to its specific deuteration pattern, which provides distinct NMR signals and enhanced stability compared to non-deuterated piperazine. This makes it particularly valuable in scientific research and industrial applications where precise measurements and stability are crucial .
Properties
Molecular Formula |
C6H11F3N2O2 |
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Molecular Weight |
208.21 g/mol |
IUPAC Name |
2,2,3,3,5,5,6,6-octadeuteriopiperazine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C4H10N2.C2HF3O2/c1-2-6-4-3-5-1;3-2(4,5)1(6)7/h5-6H,1-4H2;(H,6,7)/i1D2,2D2,3D2,4D2; |
InChI Key |
MZMOYVCDPQCUOP-PHHTYKMFSA-N |
Isomeric SMILES |
[2H]C1(C(NC(C(N1)([2H])[2H])([2H])[2H])([2H])[2H])[2H].C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1CNCCN1.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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